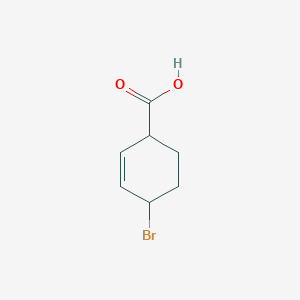
(4-Benzyl-4-hydroxypiperidin-1-yl)(2-chloropyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Benzyl-4-hydroxypiperidin-1-yl)(2-chloropyridin-3-yl)methanone is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a benzyl group and a hydroxyl group, as well as a pyridine ring substituted with a chlorine atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzyl-4-hydroxypiperidin-1-yl)(2-chloropyridin-3-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Hydroxylation: The hydroxyl group is introduced through an oxidation reaction.
Formation of the Pyridine Ring: The pyridine ring is synthesized separately and then coupled with the piperidine ring through a condensation reaction.
Chlorination: The chlorine atom is introduced via a halogenation reaction.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Benzyl-4-hydroxypiperidin-1-yl)(2-chloropyridin-3-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
(4-Benzyl-4-hydroxypiperidin-1-yl)(2-chloropyridin-3-yl)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (4-Benzyl-4-hydroxypiperidin-1-yl)(2-chloropyridin-3-yl)methanone involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence signaling pathways related to neuroprotection and anti-inflammatory responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Benzyl-4-hydroxypiperidin-1-yl)(2-fluoropyridin-3-yl)methanone
- (4-Benzyl-4-hydroxypiperidin-1-yl)(2-bromopyridin-3-yl)methanone
- (4-Benzyl-4-hydroxypiperidin-1-yl)(2-iodopyridin-3-yl)methanone
Uniqueness
(4-Benzyl-4-hydroxypiperidin-1-yl)(2-chloropyridin-3-yl)methanone is unique due to the presence of the chlorine atom on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This compound’s specific substitution pattern allows for unique interactions with molecular targets, making it a valuable tool in scientific research.
Propriétés
Formule moléculaire |
C18H19ClN2O2 |
|---|---|
Poids moléculaire |
330.8 g/mol |
Nom IUPAC |
(4-benzyl-4-hydroxypiperidin-1-yl)-(2-chloropyridin-3-yl)methanone |
InChI |
InChI=1S/C18H19ClN2O2/c19-16-15(7-4-10-20-16)17(22)21-11-8-18(23,9-12-21)13-14-5-2-1-3-6-14/h1-7,10,23H,8-9,11-13H2 |
Clé InChI |
WYQXWNJHFYQGJY-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1(CC2=CC=CC=C2)O)C(=O)C3=C(N=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


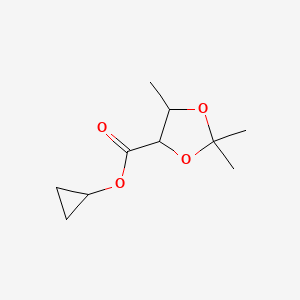

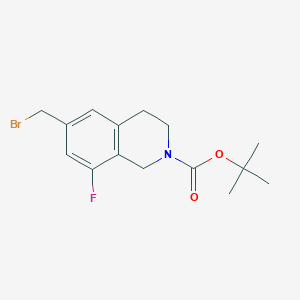
![6-[7-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13897853.png)
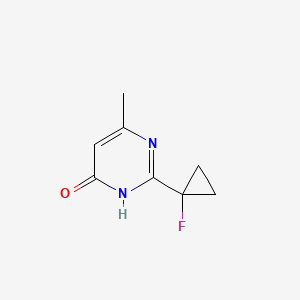

![methyl (2R)-2-(tert-butoxycarbonylamino)-3-[(3R)-2-oxopyrrolidin-3-yl]propanoate](/img/structure/B13897868.png)
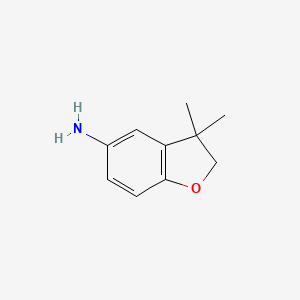
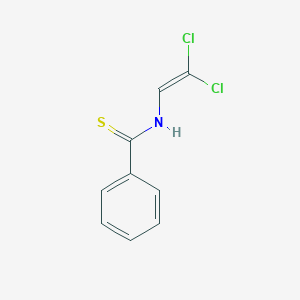

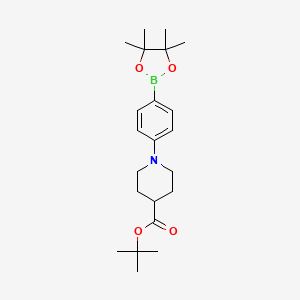
![2-[[(2,4-Dimethylphenyl)methylamino]methyl]aniline](/img/structure/B13897907.png)

